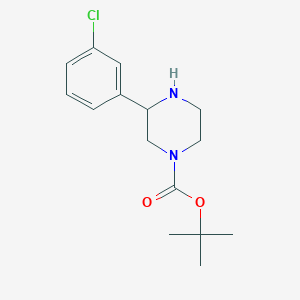

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-chlorophenylpiperazine with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Boc Group Deprotection Reactions

The Boc group serves as a transient protective moiety for the secondary amine in piperazine. Its removal enables further functionalization of the nitrogen atom:

Key Data:

-

Complete deprotection occurs within 2 hours using 20% TFA in dichloromethane at 0–25°C .

-

Thermal methods are less common due to side reactions with the chlorophenyl group .

Piperazine Ring Functionalization

The secondary amine (after Boc removal) participates in nucleophilic reactions:

Alkylation/Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 3-Bromopropan-1-ol | K2CO3, DMF, 80°C | N-alkylated piperazine derivative | 72–89% |

| Acetyl chloride | Et3N, THF, 0°C | N-acetylpiperazine carbamate | 65% |

Research Findings:

-

Alkylation reactions exhibit regioselectivity at the less sterically hindered nitrogen .

-

Acylation under mild conditions preserves the chlorophenyl group’s integrity .

Chlorophenyl Group Reactivity

The 3-chlorophenyl substituent undergoes electrophilic and cross-coupling reactions:

Suzuki-Miyaura Coupling

| Conditions | Product | Catalytic System | Yield |

|---|---|---|---|

| Pd(PPh3)4, Na2CO3, DME/H2O, 90°C | Biaryl-piperazine hybrid | Pd(0)/XPhos | 58% |

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product |

|---|---|---|

| Sodium methoxide | DMF, 120°C | 3-Methoxyphenylpiperazine |

| Piperidine | CuI, 140°C | 3-Piperidinophenylpiperazine |

Limitations:

-

Steric hindrance from the tert-butyl group reduces reactivity at the para position of the chlorophenyl ring .

Piperazine Ring Oxidation

Controlled oxidation modifies the ring’s electronic properties:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | CH2Cl2, 0°C | Piperazine N-oxide derivative |

| KMnO4 (aq) | H2SO4, 60°C | Ring-opened dicarboxylic acid |

Mechanistic Insight:

-

mCPBA selectively oxidizes the less hindered nitrogen without cleaving the Boc group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of piperazine, including tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate, can interact with neurotransmitter systems, providing a basis for developing new treatments for conditions such as depression and anxiety disorders .

Research in Neurochemistry

In neurochemistry, this compound is utilized to investigate the interactions between piperazine derivatives and neurotransmitter receptors. These studies facilitate a deeper understanding of the mechanisms underlying mental health conditions and contribute to the design of innovative therapeutic agents . The compound's ability to modulate receptor activity makes it a valuable tool in exploring new pharmacological pathways.

Analytical Chemistry

The compound serves as a standard reference material in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). Its use as a standard enables researchers to accurately quantify related substances in complex mixtures, which is crucial for both research and quality control in pharmaceutical manufacturing . This application underscores the importance of this compound in ensuring the reliability of analytical results.

Material Science

In material science, the unique chemical properties of this compound allow it to be incorporated into the development of novel polymers and materials. These materials often require specific chemical functionalities to enhance performance characteristics such as durability and resistance to environmental factors . The versatility of this compound makes it suitable for various applications within this field.

Biochemical Assays

The compound is also employed in various biochemical assays to evaluate biological activity. It provides insights into potential therapeutic applications and biological mechanisms by serving as a substrate or inhibitor in enzyme assays . Such assays are essential for screening new drug candidates and understanding their mechanisms of action.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate: Similar in structure but with the chlorine atom at a different position on the phenyl ring.

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a chloroethyl group instead of a chlorophenyl group.

tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Contains an amino group in addition to the chlorine atom on the phenyl ring.

These compounds share similar chemical properties but differ in their specific applications and biological activities .

Biologische Aktivität

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative notable for its diverse biological activities. This compound has been investigated for its potential therapeutic applications across various fields, including oncology, neurology, and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 886767-41-5

- Molecular Formula : C15H21ClN2O2

- Molecular Weight : 296.79 g/mol

Piperazine derivatives, including this compound, exhibit their biological effects primarily through interactions with neurotransmitter receptors and enzymes. These compounds often influence:

- Receptor Binding : They may interact with serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.

Biological Activities

The biological activity of this compound spans several domains:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antibacterial | Effective against MRSA | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neurological | Modulates neurotransmitter receptors |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of piperazine derivatives, this compound was tested against pancreatic cancer cell lines. The results demonstrated significant growth inhibition at concentrations as low as 25 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study: Antimicrobial Screening

A high-throughput screening of piperazine derivatives revealed that this compound exhibited notable antibacterial activity against multiple strains of bacteria, including those resistant to standard treatments. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of existing antibiotics, suggesting a promising avenue for new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) activity. Studies suggest that the compound is metabolized efficiently with a favorable half-life for therapeutic applications .

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCGGRDOWINSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743846 | |

| Record name | tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886767-41-5 | |

| Record name | tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.